Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Against the ATC Series Baseline
The target compound's computed lipophilicity (XLogP3-AA = 3.2) is distinct from the optimized range preferred in the ATC anti-chagasic series, where the most promising leads (e.g., compounds 41 and 42) were optimized to a lower lipophilicity (cLogD < 3) to balance potency with aqueous solubility and metabolic stability [1]. This difference in lipophilicity becomes a key factor when selecting a compound for assays where non-specific binding or limited aqueous solubility can confound results. The compound's higher XLogP suggests it may offer advantages in cell-permeability-limited assays, but at the expense of solubility, a trade-off not present in the more polar, optimized leads.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 [2] |
| Comparator Or Baseline | Optimized ATC leads (e.g., compounds 41, 42) with cLogD < 3 |
| Quantified Difference | Target compound XLogP is > 0.2 log units higher than the preferred upper limit for optimized leads in this series. |
| Conditions | Computed descriptor; no experimental logD data available for target compound. |
Why This Matters
The higher lipophilicity dictates suitability for permeability-limited assays over solubility-constrained ones, directly impacting experimental design and procurement decisions.
- [1] Ko, E. J.; Viayna, E.; Brand, S.; et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60 (17), 7284–7299. View Source
- [2] PubChem Compound Summary for CID 7386101, 5-amino-1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. View Source
